molecular formula C28H30N4O10S B571549 Mirabegron (m12) CAS No. 1365244-66-1

Mirabegron (m12)

Numéro de catalogue: B571549
Numéro CAS: 1365244-66-1
Poids moléculaire: 614.626
Clé InChI: KGQGNAYBJXXZGU-AMWBNRJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mirabegron has a wide range of scientific research applications:

Activité Biologique

Mirabegron, a selective β3-adrenoceptor agonist, is primarily utilized in the treatment of overactive bladder (OAB). Its mechanism of action involves the relaxation of detrusor smooth muscle, leading to increased bladder capacity and reduced urinary frequency. This article presents a comprehensive overview of the biological activity of Mirabegron, supported by data tables, case studies, and detailed research findings.

Mirabegron selectively binds to β3-adrenoceptors with a significantly higher affinity than β1 and β2 receptors. The half-maximal effective concentration (EC50) for human β3 receptors is approximately 21 nM, which is about 1000 times lower than that for β1 and β2 receptors . This selectivity is crucial for its therapeutic effects in OAB without significantly affecting heart rate or contractility, which are mediated by β1 and β2 receptors.

Table 1: Receptor Affinity of Mirabegron

Receptor TypeEC50 (nM)Selectivity
β321High
β2~20,000Low
β1~20,000Low

Pharmacokinetics

Mirabegron exhibits favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after oral administration with a Tmax of 3-4 hours.
  • Bioavailability : Approximately 29% at a 25 mg dose and 35% at a 50 mg dose; higher in women compared to men .
  • Volume of Distribution : Approximately 1670 liters, indicating extensive distribution throughout the body.
  • Half-Life : Approximately 50 hours, allowing for once-daily dosing .

Clinical Efficacy

Multiple clinical trials have established the efficacy of Mirabegron in reducing symptoms associated with OAB.

Phase II and III Trials

  • Phase II Trials : Showed significant reductions in micturition frequency and urgency episodes compared to placebo .
  • Phase III Trials : Involved large-scale multinational studies demonstrating that both 50 mg and 100 mg doses effectively improved coprimary efficacy endpoints versus placebo in antimuscarinic treatment-naïve patients .

Table 2: Summary of Clinical Trial Findings

Study TypeDose (mg)Reduction in Micturition Frequency (%)Improvement in Volume Voided per Micturition
Phase II100-17Significant
Phase III50-18Significant
Phase III100-18Significant

Safety Profile

The safety profile of Mirabegron has been evaluated across various studies. The incidence of treatment-emergent adverse effects is comparable to traditional antimuscarinics but with a notably lower incidence of dry mouth . However, cardiovascular effects and potential drug-drug interactions warrant careful monitoring.

  • Adverse Effects : Commonly reported effects include hypertension, headache, and urinary tract infections.
  • Drug Interactions : Minimal interactions with other medications have been observed; however, caution is advised when co-administering with drugs metabolized by CYP3A4 .

Case Studies

Several case studies highlight the real-world application of Mirabegron:

  • Case Study A : A patient with refractory OAB symptoms experienced a significant reduction in urgency episodes after switching from antimuscarinic therapy to Mirabegron.
  • Case Study B : In older adults, Mirabegron was well-tolerated with minimal side effects compared to traditional therapies.

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,21-24,26,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t21-,22-,23+,24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQGNAYBJXXZGU-AMWBNRJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365244-66-1
Record name YM-538858
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM-538858
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7762GTP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.